1-Phenylimidazolidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-phenylimidazolidin-4-one |
InChI |
InChI=1S/C9H10N2O/c12-9-6-11(7-10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |
InChI Key |
VMSKACFBUQXWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCN1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylimidazolidin 4 One and Its Derivatives
Classical and Established Synthetic Routes
Cyclocondensation reactions represent a primary strategy for the assembly of the imidazolidin-4-one (B167674) ring. These methods typically involve the formation of two new bonds in a single synthetic operation from three or more components.
A well-established route to 1-phenylimidazolidin-4-one derivatives involves a two-step sequence commencing with the formation of a Schiff base (or imine). In the initial step, an aniline (B41778) derivative reacts with a suitable aldehyde or ketone to form the C=N double bond of the imine.
In the subsequent and key step, the purified Schiff base is reacted with an α-amino acid, such as glycine (B1666218), in a suitable solvent. ajchem-a.com This process, often requiring reflux conditions, leads to the cyclization and formation of the imidazolidin-4-one ring. ajchem-a.com The amino group of the glycine acts as a nucleophile, attacking the imine carbon, followed by an intramolecular condensation to form the five-membered ring.
For instance, Schiff bases derived from the reaction of hydrazides with substituted benzaldehydes can be cyclized with glycine in a solvent like tetrahydrofuran (B95107) (THF) under reflux for 18-20 hours to yield the corresponding imidazolidin-4-one derivatives. ajchem-a.com
Table 1: Synthesis of Imidazolidin-4-ones via Schiff Base Cyclization ajchem-a.com
| Schiff Base Precursor 1 (Amine) | Schiff Base Precursor 2 (Aldehyde) | Cyclizing Agent | Solvent | Conditions | Product |
| Hydrazide Derivative | Substituted Benzaldehyde | Glycine | THF | Reflux, 18-20h | Substituted Imidazolidin-4-one |
A specific method for synthesizing derivatives of 2-imino- or 2-amino-1-phenylimidazolidin-4-one involves the reaction of substituted guanidines with α-halocarbonyl compounds. researchgate.net In this approach, 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines serve as the key starting material. researchgate.net
The cyclization of these guanidine (B92328) derivatives with ethyl bromoacetate (B1195939) results in the formation of 2-amino-1-phenylimidazolidin-4-one derivatives. researchgate.net The reaction proceeds through nucleophilic attack by a nitrogen atom of the guanidine moiety on the electrophilic carbon of the ethyl bromoacetate, followed by intramolecular cyclization and elimination to form the heterocyclic ring. The structure and reaction mechanism have been confirmed through quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography. researchgate.net
Table 2: Cyclization of Substituted Guanidines researchgate.net
| Guanidine Reactant | Carbonyl Reactant | Product Class |
| 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidine | α-Bromoacetophenone | 1,4-Diphenyl-1H-imidazole-2-amine |
| 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidine | Ethyl bromoacetate | 2-Amino-1-phenylimidazolidin-4-one derivative |
A more recent and efficient method for the synthesis of 4-imidazolidinones involves the reaction of diamides with ethynyl (B1212043) benziodoxolones (EBX). nih.govresearchgate.net This transformation proceeds through a double Michael-type addition, which is a novel reaction mode for hypervalent alkynyl iodine compounds. researcher.lifefigshare.com
The high reactivity of the ethynyl benziodoxolone enables a chemoselective intermolecular N-alkenylation of one amide moiety, followed by an intramolecular cyclization of the second amide moiety under mild basic conditions. chemrxiv.org A significant advantage of this method is its diastereoselectivity; when amino acid-derived diamides are used, cis-2,5-disubstituted 4-imidazolidinones are produced. nih.govresearchgate.net The mechanism of this double Michael addition has been investigated using density functional theory (DFT) calculations. chemrxiv.org
Table 3: Synthesis of 4-Imidazolidinones via Double Michael-Type Addition nih.govchemrxiv.org
| Reactant 1 | Reactant 2 | Key Feature | Outcome |
| Diamides | Ethynyl Benziodoxolones (EBX) | Double Michael-type addition | 4-Imidazolidinones |
| Amino acid-derived diamides | Ethynyl Benziodoxolones (EBX) | High diastereoselectivity | cis-2,5-Disubstituted 4-imidazolidinones |
Intramolecular cyclization strategies involve the formation of the imidazolidin-4-one ring from a single linear precursor that already contains all the necessary atoms. This approach often provides better control over regioselectivity and stereoselectivity.
The intramolecular cyclization of appropriately substituted urea (B33335) derivatives is a versatile method for constructing the imidazolidinone core. mdpi.com For example, N-(2,2-dialkoxyethyl) ureas can undergo an acid-promoted intramolecular cyclization. mdpi.com
The proposed mechanism begins with the formation of an oxonium cation, which facilitates cyclization to give a 5-methoxyimidazolidin-2-one intermediate. Subsequent elimination of a methanol (B129727) molecule furnishes a reactive iminium cation. mdpi.com This electrophilic intermediate can then be trapped by various nucleophiles. While this specific example leads to imidazolidin-2-ones, the underlying principle of forming a cyclic iminium ion from a urea derivative is a key strategy that can be adapted for the synthesis of 4-one isomers by modifying the structure of the linear urea precursor. mdpi.com The development of organo-catalyzed methods for the intramolecular hydroamidation of propargylic ureas further highlights the utility of this approach for accessing imidazolidinone systems under ambient conditions. acs.org
Table 4: Intramolecular Cyclization of Urea Derivatives mdpi.com
| Starting Material | Key Intermediate | Reaction Type | Product Class |
| N-(2,2-dialkoxyethyl) ureas | Cyclic Iminium Cation | Acid-promoted intramolecular cyclization | Imidazolidin-2-ones |
| Propargylic ureas | Allenamide intermediate | Base-catalyzed intramolecular hydroamidation | Imidazolidin-2-ones / Imidazol-2-ones |
Intramolecular Cyclization Approaches
Hydroamination of Unsaturated Ureas
Intramolecular hydroamination of ureas bearing carbon-carbon unsaturated bonds presents an atom-economical pathway to construct the imidazolidinone ring. mdpi.comacs.org This approach involves the nucleophilic addition of a nitrogen atom from the urea moiety across an alkene or alkyne. mdpi.com While thermodynamically favorable, the reaction often faces kinetic barriers requiring catalysis. mdpi.com
Gold(I) complexes have proven effective in catalyzing the 5-exo hydroamination of N-allylic,N'-aryl ureas. For instance, a catalytic system composed of di-tert-butyl-o-biphenylphosphine gold(I) chloride and a silver salt efficiently cyclizes these substrates to form imidazolidin-2-ones under mild conditions. nih.govduke.edunih.gov This methodology exhibits high diastereoselectivity, particularly with substituted allylic ureas, leading predominantly to trans-3,4-disubstituted products. nih.govnih.gov Similarly, palladium-catalyzed carboamination of allylic ureas with aryl bromides has been developed for synthesizing imidazolidin-2-ones. mdpi.com
Organocatalytic approaches have also been explored. Strong phosphazene bases, such as BEMP, can catalyze the intramolecular hydroamidation of propargylic ureas under ambient conditions, yielding imidazolidin-2-ones with excellent chemo- and regioselectivity. acs.org
Table 1: Catalytic Systems for Intramolecular Hydroamination of Unsaturated Ureas
| Catalyst System | Substrate Type | Product Type | Key Features |
| Gold(I) Chloride / Silver Salt | N-allylic,N'-aryl ureas | Imidazolidin-2-ones | Mild conditions, low catalyst loading, high trans-diastereoselectivity. nih.govnih.gov |
| Palladium Complexes | Allylic ureas / Aryl bromides | Imidazolidin-2-ones | Effective for both terminal and internal double bonds. mdpi.com |
| BEMP (Phosphazene Base) | Propargylic ureas | Imidazolidin-2-ones | Organocatalytic, ambient conditions, short reaction times. acs.org |
Aziridine (B145994) Ring Expansion Methodologies
The ring expansion of aziridines, strained three-membered heterocycles, provides a versatile route to five-membered rings like imidazolidin-4-ones. This transformation typically involves the reaction of an aziridine with a one-carbon electrophile, such as an isocyanate, which gets incorporated into the new, larger ring.
Copper-catalyzed reactions of aziridines with isocyanates efficiently yield substituted imidazolidinones. nih.govresearchgate.net For example, the reaction of tosylaziridine with phenylisocyanate in the presence of a copper catalyst affords the corresponding imidazolidinone in good yield. nih.gov This method is compatible with a variety of arylisocyanates bearing both electron-withdrawing and electron-donating groups. nih.gov
Lewis acids can also catalyze the regio- and stereospecific cycloaddition of chiral aziridine-2-carboxylates with isocyanates. bioorg.org This approach allows for the synthesis of enantiomerically pure 4-functionalized imidazolidin-2-ones with retention of configuration from the starting aziridine. bioorg.org In some cases, the ring expansion of N-alkylaziridine-2-carboxylates with N-alkyl isocyanates can proceed even without a catalyst. researchgate.net
Advanced and Catalytic Synthetic Strategies
Modern synthetic chemistry has introduced sophisticated catalytic systems to enhance the efficiency, selectivity, and scope of imidazolidinone synthesis. These strategies often employ organocatalysts, metal complexes, or multicomponent reaction designs.
Organocatalytic Approaches (e.g., Iminium Catalysis)
While imidazolidin-4-ones, particularly the MacMillan catalysts, are famous for their role as organocatalysts that operate via iminium ion activation, the synthesis of the imidazolidinone ring itself can also be achieved using organocatalysis. sigmaaldrich.comnih.gov This approach avoids the use of metals, aligning with green chemistry principles.
One prominent example is the base-catalyzed intramolecular hydroamidation of propargylic ureas. Strong, non-nucleophilic organic bases like the phosphazene base BEMP have been shown to be highly effective organocatalysts for this transformation, leading to imidazolidin-2-ones in excellent yields under mild, ambient conditions. acs.org The catalytic activity in these reactions often correlates with the strength of the organic base used. acs.org
Metal-Catalyzed Asymmetric Cyclization (e.g., Copper(II)-Catalyzed Intramolecular Diamination)
Metal-catalyzed reactions are powerful tools for constructing the imidazolidinone core, with copper being a frequently employed metal. Copper(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas represents an advanced strategy to access chiral imidazolidinones with high enantioselectivity. mdpi.com This method relies on a chiral bidentate oxazoline (B21484) ligand to induce asymmetry in the final product. mdpi.com
Copper catalysts are also used in the oxidative amination of N-allyl ureas. mdpi.com Furthermore, copper(I) has been utilized in the intermolecular diamination of olefins with reagents like di-tert-butyldiaziridinone to form imidazolidin-2-ones. mdpi.commdpi.com The regioselectivity of these reactions, particularly with diene substrates, can often be controlled by the choice of copper salt and reaction conditions. mdpi.com
Table 2: Examples of Metal-Catalyzed Imidazolidinone Synthesis
| Metal/Catalyst | Reaction Type | Substrate | Ligand/Additive | Product |
| Copper(II) Triflate | Asymmetric Intramolecular Cyclization | N-alkenyl ureas | Chiral Oxazoline | Chiral Imidazolidinones mdpi.com |
| Copper(II) 2-ethylhexanoate | Intramolecular Oxidative Amination | N-allyl ureas | Dess-Martin Periodinane (DMP) | Vinyl-substituted Imidazolidin-2-ones mdpi.com |
| Copper(I) Bromide | Intermolecular Diamination | Conjugated Dienes | Di-tert-butyldiaziridinone | Vinyl Imidazolidinones mdpi.com |
Multicomponent Reactions Incorporating Imidazolidinone Synthons
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. mdpi.com This strategy is prized for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.govnih.gov
A direct application of this concept is the thermal, solvent-free, one-pot ternary reaction of aniline, urea, and chloroacetic acid to produce (E)-3-phenyl-2-(phenylimino)imidazolidin-4-one. mdpi.com Another approach involves the cyclization of Schiff bases with glycine, which has been used to synthesize 3-phenylimidazolidin-4-one derivatives. inovatus.es These MCRs provide a convergent and efficient route to the core imidazolidin-4-one structure from simple and readily available starting materials.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itrsc.org These principles are increasingly being applied to the synthesis of pharmaceutical scaffolds like this compound. nih.gov
Key green strategies applicable to imidazolidinone synthesis include:
Catalysis: The use of catalytic methods, both metal-based and organocatalytic, is inherently greener than stoichiometric reactions as it reduces waste. mdpi.com The advanced catalytic strategies discussed in section 2.2 are central to sustainable synthesis.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are excellent examples of this principle. nih.gov
Solvent Choice: A significant portion of chemical waste is from solvents. One green approach is the use of microwave irradiation, which can accelerate reactions and often allows for solvent-free conditions. inovatus.esmdpi.com For instance, the synthesis of 3-phenylimidazolidin-4-one derivatives has been successfully performed using both conventional heating and microwave methods, with the latter often being more efficient. inovatus.es
One-Pot Synthesis: Combining multiple synthetic steps into a single procedure without isolating intermediates reduces solvent use, energy consumption, and waste generation. nih.gov The MCR synthesis of (E)-3-phenyl-2-(phenylimino)imidazolidin-4-one from aniline, urea, and chloroacetic acid under thermal, solvent-free conditions is a prime example of a green, one-pot process. mdpi.com
By integrating these approaches, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally benign. rsc.org
Derivatization and Structural Modification of the 1 Phenylimidazolidin 4 One Core
Functionalization at Ring Nitrogen Atoms (N1, N3)
The presence of two nitrogen atoms in the 1-phenylimidazolidin-4-one ring, N1 and N3, offers opportunities for diverse functionalization, although the reactivity of these sites can be influenced by the existing phenyl substituent at N1 and the adjacent carbonyl group.
The N3 position, being a secondary amine, is a prime site for the introduction of various substituents. Alkylation at this position can be achieved under standard conditions, typically involving the use of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. This allows for the introduction of a wide array of alkyl and substituted alkyl chains. For instance, in related heterocyclic systems like quinazolin-4-ones, N3-alkylation has been reported using reagents such as dimethylformamide di(primary-alkyl)acetals, where the O-alkyl group of the orthoamide serves as the source of the N3-alkyl group. nih.govorganic-chemistry.org
Acylation at the N1 and N3 positions is another common modification. While the N1-phenyl group reduces the nucleophilicity of this nitrogen, acylation can still be achieved under certain conditions. In the closely related 5,5-diphenylimidazolid-4-one, the introduction of an acetyl group at the N1 position has been documented. rsc.org For the 1-phenyl scaffold, functionalization at the more reactive N3 position is more common, leading to the formation of N3-acyl derivatives. These reactions typically employ acyl chlorides or anhydrides in the presence of a base.
The introduction of more complex functionalities at the nitrogen atoms can also be envisioned, drawing from synthetic strategies applied to similar heterocyclic cores. For example, N-amination followed by oxidative cyclization has been used to construct condensed triazine derivatives from a 3-phenylimidazolidin-4-one starting material. biointerfaceresearch.com
Substitution Patterns on the Imidazolidinone Ring (C2, C4, C5)
The carbon backbone of the this compound ring provides additional sites for structural diversification at the C2, C4, and C5 positions.
The C5 position is an active methylene (B1212753) group, rendered acidic by the adjacent carbonyl group at C4. This acidity facilitates the Knoevenagel condensation with various aldehydes and ketones. organic-chemistry.orgrsc.orgrsc.orgnih.govsemanticscholar.org This reaction is a powerful tool for introducing a wide range of substituted benzylidene and other alkylidene moieties at the C5 position, creating an exocyclic double bond. The resulting 5-arylidene derivatives have been a significant focus of synthetic efforts. biointerfaceresearch.comnih.gov
The C4 position is characterized by a carbonyl group. A common modification at this site is thionation , converting the ketone to a thioketone. This is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting 1-phenylimidazolidine-4-thione offers altered electronic and steric properties compared to the parent oxo-analogue. ucl.ac.beuobaghdad.edu.iquni-muenchen.de
The C2 position , a methylene group flanked by two nitrogen atoms, can also be a site for substitution. Similar to the C4 position, the C2 position can be converted to a thiocarbonyl group, leading to 2-thioxoimidazolidin-4-ones. ucl.ac.beuobaghdad.edu.iq Furthermore, the introduction of an imino group at the C2 position has been reported, for example, in the synthesis of 2-imino-5-phenylimidazolidin-4-one. researchgate.net More complex substitutions at C2 have also been achieved in the broader class of imidazolidines, often through condensation reactions involving a diamine precursor and a suitable aldehyde. nih.gov
Below is a table summarizing some of the key substitution patterns on the imidazolidinone ring:
| Position | Type of Modification | Reagents/Conditions | Resulting Structure |
| C5 | Knoevenagel Condensation | Aromatic aldehydes, base catalyst | 5-Alkylidene/Arylidene derivatives |
| C4 | Thionation | Lawesson's reagent / P4S10 | Imidazolidine-4-thione |
| C2 | Thionation | (often from a precursor) | 2-Thioxoimidazolidin-4-one |
| C2 | Imination | (from a precursor) | 2-Iminoimidazolidin-4-one |
Introduction of Exocyclic Moieties and Side Chains
The introduction of exocyclic moieties and side chains is a direct consequence of the functionalization strategies described above. The Knoevenagel condensation at the C5 position is a primary method for attaching a wide variety of substituted aromatic and heterocyclic rings via an exocyclic double bond. nih.gov The nature of the substituent on the aldehyde used in the condensation directly determines the structure of the exocyclic moiety.
Furthermore, the nitrogen atoms of the ring serve as anchor points for the introduction of diverse side chains. Alkylation and acylation at N3, as discussed previously, allow for the attachment of simple alkyl or acyl groups, as well as more complex side chains bearing additional functional groups. These side chains can be designed to interact with specific biological targets or to modify the solubility and pharmacokinetic properties of the molecule.
Formation of Fused Heterocyclic Systems
The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups onto the imidazolidinone ring or its substituents, subsequent intramolecular cyclization reactions can lead to the formation of bicyclic and polycyclic structures.
For example, a 3-phenylimidazolidin-4-one derivative has been used as a precursor to synthesize a condensed triazine derivative through a process of N-amination followed by oxidative cyclization. biointerfaceresearch.com In another instance, the condensation of a 1,3-diphenylimidazolidin-4-one derivative with p-nitrobenzaldehyde, followed by conjugate addition of thiourea, can lead to the formation of an imidazo[4,5-d]thiazole system. mdpi.com
The strategic placement of reactive groups on the N1-phenyl substituent could also be exploited to construct fused systems. For instance, an ortho-amino or ortho-carboxy group on the phenyl ring could potentially undergo cyclization with one of the ring atoms of the imidazolidinone core to form a new heterocyclic ring. While specific examples for the this compound core leading to systems like imidazo[4,5-b]pyridine-2,5(4H,6H)-diones or imidazoquinoxalines were not prominently found in the immediate search results, the general principles of heterocyclic synthesis suggest that such transformations are plausible starting from appropriately functionalized precursors.
Role of 1 Phenylimidazolidin 4 One in Chemical Transformations and As a Synthetic Intermediate
Chiral Auxiliary Applications in Asymmetric Synthesis (e.g., Asymmetric α-Amino Acid Synthesis)
Derivatives of 1-phenylimidazolidin-4-one have been effectively employed as chiral auxiliaries to control the stereochemical course of synthetic reactions, a cornerstone of asymmetric synthesis. wikipedia.orgresearchgate.net These auxiliaries temporarily introduce a chiral element to an achiral substrate, directing the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.
One of the prominent applications of chiral imidazolidinones is in the asymmetric synthesis of α-amino acids. For instance, iminic derivatives of chiral imidazolidin-2-ones, which share a core structure, have been shown to undergo highly diastereoselective alkylation. researchgate.net The subsequent hydrolysis of the alkylated product yields enantiomerically enriched (S)-α-amino acids, with the chiral auxiliary being recoverable. researchgate.net This methodology provides a practical route to non-proteinogenic amino acids, which are valuable building blocks in medicinal chemistry.
The effectiveness of these auxiliaries stems from their ability to create a sterically biased environment around the reactive center. For example, the lithium enolate of a glycinate (B8599266) derivative attached to a (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one reacts with alkyl halides to afford alkylated products with a high degree of diastereoselectivity. researchgate.net This control is crucial for the synthesis of optically pure α-amino acids.
The renowned MacMillan catalysts, which are chiral imidazolidin-4-ones, exemplify the power of this scaffold in organocatalysis. princeton.edujk-sci.com These catalysts activate α,β-unsaturated aldehydes towards enantioselective cycloadditions and conjugate additions through the formation of a chiral iminium ion. princeton.edu This activation lowers the LUMO of the dienophile, facilitating reactions with high enantioselectivity. princeton.edu The Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene, catalyzed by a benzyl-substituted imidazolidinone, proceeds with excellent enantiomeric excess (ee). jk-sci.com
Table 1: Examples of Asymmetric Reactions Using Chiral Imidazolidinone Catalysts
| Reaction Type | Substrates | Catalyst Type | Enantiomeric Excess (ee) | Reference |
| Diels-Alder | Cinnamaldehyde, Cyclopentadiene | Benzyl-Substituted Imidazolidinone | 93% | jk-sci.com |
| Friedel-Crafts Alkylation | α,β-Unsaturated Aldehydes, Electron-Rich Benzenes | Imidazolidinone | ≥90% | princeton.edu |
| 1,3-Dipolar Cycloaddition | α,β-Unsaturated Aldehydes, Nitrones | Imidazolidinone | High | jk-sci.com |
Precursors for Related Heterocyclic Systems (e.g., Oxazolidin-4-ones, Thiazolidin-4-ones)
The imidazolidin-4-one (B167674) core can serve as a synthetic precursor for other five-membered heterocyclic systems like oxazolidin-4-ones and thiazolidin-4-ones. This transformation potential is valuable for generating structural diversity in drug discovery programs. The synthesis of these related heterocycles often proceeds through common intermediates, such as Schiff bases, which can be cyclized with different reagents to yield the desired heterocyclic ring.
For example, a general synthetic route involves the reaction of a primary amine (like aniline (B41778) in the case of this compound) with an aldehyde to form a Schiff base. This intermediate can then be reacted with:
Glycine (B1666218) (or its derivatives) to yield an imidazolidin-4-one . ajchem-a.com
2-Chloroacetic acid to produce an oxazolidin-4-one . ajchem-a.comresearchcommons.org
2-Mercaptoacetic acid (thioglycolic acid) to form a thiazolidin-4-one . ajchem-a.comresearchgate.net
This synthetic strategy highlights the close structural relationship between these heterocyclic systems and the potential for this compound to be involved in pathways that lead to its oxa- and thia-analogs, potentially through ring-opening and subsequent recyclization reactions under specific conditions. ajchem-a.comresearchcommons.orgresearchgate.net While direct ring transformation of a pre-formed this compound is less commonly reported, its components (aniline and a glycine equivalent) are central to the synthesis of the other related heterocycles.
Utilization in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov The imidazolidin-4-one scaffold can be both a product of and a potential participant in such reactions.
A notable example is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. mdpi.commdpi.comnih.govwikipedia.org The initial step of the Ugi reaction is the formation of an imine from the aldehyde and amine. mdpi.com Given that this compound can be conceptually deconstructed into aniline, formaldehyde, and a carbonyl group, its components are suitable substrates for Ugi-type reactions. This opens the possibility of using this compound or its derivatives in MCRs, potentially after an in-situ hydrolysis or ring-opening to generate the necessary reactive species.
Furthermore, a pseudo-five-multicomponent reaction has been reported for the direct synthesis of N,N'-substituted 4-imidazolidinones. This reaction involves an isocyanide, a primary amine, two molecules of formaldehyde, and water, showcasing a direct and efficient route to this heterocyclic core. rsc.org
The Groebke-Blackburn-Bienaymé (GBB) reaction is another three-component reaction that yields imidazo[1,2-a]pyridines and related structures, which can be further modified. beilstein-journals.orgnih.gov While not directly involving this compound, these MCRs highlight the importance of the imidazole (B134444) core in building molecular complexity efficiently.
Development of Polymeric and Solid-Supported Imidazolidinone Catalysts
To enhance the practical utility of chiral imidazolidinone catalysts, particularly in industrial settings, significant research has been directed towards their immobilization on solid supports. rsc.orgresearchgate.net Polymeric and solid-supported catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. nih.gov
The MacMillan imidazolidinone catalyst has been successfully immobilized on various supports, including:
Polymers: Copolymers have been synthesized by incorporating a monomeric unit containing the MacMillan catalyst functionality. rsc.org For example, reversible addition-fragmentation chain transfer (RAFT) polymerization has been used to create well-defined polymers with controlled molecular weight and catalyst loading. rsc.org
Poly(ethylene glycol) (PEG): Supporting the catalyst on PEG allows for precipitation and recovery of the catalyst after the reaction. researchgate.net
Magnetic Nanoparticles: Immobilization on iron oxide magnetic nanoparticles enables easy separation of the catalyst from the reaction medium using an external magnet. researchgate.net
Silica (B1680970): Covalent attachment to silica provides a robust and recyclable heterogeneous catalyst. rsc.org
These supported catalysts have demonstrated high efficiency and enantioselectivity in various asymmetric reactions, such as the Diels-Alder reaction. rsc.orgresearchgate.net Importantly, they often retain their catalytic activity over multiple reaction cycles, making them a more sustainable and cost-effective option compared to their homogeneous counterparts.
Table 2: Performance of a Recyclable Polymer-Supported Imidazolidinone Catalyst in the Diels-Alder Reaction
| Cycle | Conversion (%) | Enantiomeric Excess (ee) of Endo Product (%) | Reference |
| 1 | 95 | 87 | researchgate.net |
| 2 | 95 | 87 | researchgate.net |
| 3 | 95 | 86 | researchgate.net |
| 4 | 93 | 85 | researchgate.net |
| 5 | 92 | 85 | researchgate.net |
The development of these solid-supported systems represents a significant advancement in the field of organocatalysis, combining the high selectivity of chiral imidazolidinone catalysts with the practical benefits of heterogeneous catalysis. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 1 Phenylimidazolidin 4 One Systems
Quantum-Chemical Calculations and Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions. nih.gov These computational techniques allow for the detailed exploration of potential energy surfaces, identifying transition states, intermediates, and the energetic barriers that govern reaction kinetics. nih.govnih.gov By solving the electronic Schrödinger equation for various atomic configurations along a proposed reaction path, researchers can gain a granular understanding of how chemical transformations occur. nih.gov
The application of these methods to 1-phenylimidazolidin-4-one systems enables the elucidation of mechanisms for its synthesis, derivatization, or degradation. For instance, automated reaction path search methods can exhaustively enumerate potential reactant candidates for a target compound or predict the products of a given reaction. nih.gov This approach combines quantum chemical calculations with kinetics to narrow down the vast number of possibilities, making it a powerful tool for discovering new reactions or optimizing existing synthetic routes. nih.govnih.gov
Computational studies can clarify the roles of various active site residues and cofactors in enzymatic reactions involving similar heterocyclic structures. By modeling the system, it is possible to identify key intermediates and understand the factors that control selectivity and efficiency, which can guide the rational design of new catalysts or synthetic methodologies. nih.gov
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. taylorfrancis.commostwiedzy.pl DFT methods model the ground state electronic properties of a system as a function of its electron density, providing a balance between computational cost and accuracy. researchgate.net For this compound, DFT calculations can determine a range of global and local reactivity descriptors that predict its chemical behavior.
Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. scirp.org
Based on these FMO energies, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors provide a theoretical framework for comparing the reactivity of different this compound derivatives. scirp.orgnih.gov
Table 1: Key Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
This table is interactive. You can sort and filter the data.
Local reactivity, which identifies the most reactive sites within a molecule, can be analyzed through methods like Mulliken population analysis or by calculating Fukui functions. researchgate.netscirp.org These analyses pinpoint specific atoms that are most susceptible to either electrophilic or nucleophilic attack. researchgate.net
Conformational Analysis and Stereochemical Implications
The three-dimensional structure of this compound and its derivatives dictates their physical, chemical, and biological properties. Conformational analysis, aided by computational methods, explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. ethz.ch
For related 5-benzylimidazolidin-4-one derivatives, quantum-chemical calculations have been used to determine the relative stabilities of various conformers. ethz.ch These studies revealed that the molecule can adopt several staggered and eclipsed conformations depending on the rotation around the benzylic C-C bond. The calculations showed that the energy differences between these conformers can be small (less than 2 kcal/mol), suggesting that the phenyl group may rotate with relative freedom at ambient temperatures. ethz.ch
In one study, different conformations were identified based on the position of the phenyl ring relative to the imidazolidinone heterocycle. ethz.ch The most stable computed conformer in the isolated molecule often corresponds to the one observed in the crystal structure, highlighting the predictive power of these theoretical methods. ethz.ch A study on 3-phenylimidazolidin-4-one derivatives also utilized the Chem3D program to determine the most stable conformation and study its stereochemistry. inovatus.esumsida.ac.id
Table 2: Computed Conformational Data for a 5-Benzyl-3-methyl-2,2-trimethylimidazolidin-4-one Derivative
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Phenyl group is positioned over the heterocycle. | 0.0 (Most Stable) |
| B | Phenyl group is located over the iminium π-system. | ~1.0 |
| C | Eclipsed conformation with the phenyl group pointing away. | 1.3 |
| D | Phenyl group is adjacent to the carbonyl oxygen atom. | Least Stable |
Source: Adapted from experimental and computational conformational analysis of 5-benzylimidazolidin-4-one derivatives. ethz.ch
Understanding the preferred conformations and the energy barriers between them is crucial for explaining stereochemical outcomes in reactions and for designing molecules that can interact with biological targets in a specific orientation.
Theoretical Studies on Non-Linear Optical Behavior of Derivatives
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, optical data storage, and image processing. nih.gov Theoretical calculations, particularly DFT, are essential for predicting and understanding the NLO response of molecules, guiding the synthesis of new materials. nih.gov
The NLO properties of organic compounds arise from the delocalization of π-electrons within a molecular framework that typically includes an electron donor and an electron acceptor connected by a π-conjugated linker. nih.gov This "push-pull" system facilitates intramolecular charge transfer (ICT), which is fundamental to the NLO response. nih.gov Computational studies on this compound derivatives would involve designing molecules with various donor and acceptor substituents to modulate their NLO properties.
The key NLO parameters calculated computationally include linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). nih.gov The first hyperpolarizability (β) is particularly important as it quantifies the second-order NLO response. Calculations on various heterocyclic compounds, such as pyrimidine (B1678525) and thiazolidinone derivatives, have shown that theoretical predictions of these properties can effectively guide experimental efforts. nih.govresearchgate.net
Table 3: Key NLO Parameters Investigated Computationally
| Parameter | Symbol | Description |
|---|---|---|
| Linear Polarizability | α | A measure of the linear response of the electron cloud to an applied electric field. |
| First Hyperpolarizability | β | A measure of the second-order (first nonlinear) response to an applied electric field. Crucial for materials used in frequency doubling. |
| Second Hyperpolarizability | γ | A measure of the third-order nonlinear response, relevant for applications like optical switching. |
This table outlines the primary parameters used to computationally screen molecules for potential NLO applications. nih.govnih.gov
By systematically modifying the structure of this compound and calculating these parameters, researchers can identify derivatives with enhanced NLO properties, paving the way for their development as advanced optical materials. nih.gov
Computational Exploration of Corrosion Inhibition by Imidazolidinone Derivatives
Imidazolidinone derivatives have been investigated as potential corrosion inhibitors for metals in acidic or saline environments. najah.edubookpi.org Computational chemistry offers significant insights into the inhibition mechanism at the molecular level. researchgate.net DFT and Monte Carlo simulations are used to correlate the electronic properties of inhibitor molecules with their experimentally observed protection efficiency. najah.edunih.gov
The effectiveness of an organic inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective film. nih.gov This adsorption can be facilitated by the presence of heteroatoms (like nitrogen and oxygen in the imidazolidinone ring) and π-electrons (from the phenyl group), which can interact with the vacant d-orbitals of the metal. researchgate.netnih.gov
Quantum chemical calculations are employed to determine parameters that predict the inhibition potential. researchgate.netmdpi.com A high EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a low ELUMO value indicates a capacity to accept electrons from the metal, facilitating back-donation. researchgate.net A low energy gap (ΔE) is also associated with higher inhibition efficiency, as it implies greater polarizability and reactivity. researchgate.net
Table 4: Quantum Chemical Parameters and Their Relation to Corrosion Inhibition Efficiency
| Parameter | Symbol | Significance in Corrosion Inhibition |
|---|---|---|
| Energy of HOMO | EHOMO | Higher values facilitate electron donation to the metal surface, enhancing adsorption. |
| Energy of LUMO | ELUMO | Lower values allow for electron acceptance from the metal (back-donation), strengthening the bond. |
| Energy Gap | ΔE | A smaller gap generally correlates with higher inhibition efficiency due to increased reactivity and polarizability. |
| Dipole Moment | μ | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. |
| Mulliken Charges | - | Identify the atoms (e.g., N, O) with high electron density that act as active centers for adsorption. |
Source: Compiled from studies on computational exploration of corrosion inhibitors. researchgate.netnajah.edumdpi.com
Studies on imidazolidin-4-one (B167674) derivatives have shown a good correlation between these theoretically calculated parameters and experimentally measured inhibition efficiencies. bookpi.org These computational models allow for the rapid screening of numerous potential inhibitors, accelerating the discovery of more effective and environmentally friendly corrosion protection solutions. researchgate.net
Spectroscopic and Crystallographic Characterization of 1 Phenylimidazolidin 4 One Systems
Infrared (FT-IR) Spectroscopy
Infrared (FT-IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. For 1-phenylimidazolidin-4-one systems, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of the imidazolidinone ring, the phenyl group, and their constituent bonds. ajchem-a.commdpi.com
The most prominent peaks are typically observed for the carbonyl group (C=O) stretching vibration, which appears in the range of 1670–1722 cm⁻¹. ajchem-a.com The exact position of this band can be influenced by the substituents on the imidazolidinone ring. The N-H stretching vibration of the amine in the ring is typically observed as a band in the region of 3200–3390 cm⁻¹. ajchem-a.commdpi.com
Stretching vibrations for the aromatic C-H bonds of the phenyl group are expected in the region of 3028–3062 cm⁻¹, while the aliphatic C-H stretching vibrations of the imidazolidinone ring are typically found between 2927 and 2958 cm⁻¹. ajchem-a.com The C-N stretching vibration within the ring system usually appears around 1164–1170 cm⁻¹. ajchem-a.com The presence of these characteristic absorption bands provides strong evidence for the this compound scaffold.
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200-3390 |
| C-H (Aromatic) | Stretch | 3028-3062 |
| C-H (Aliphatic) | Stretch | 2927-2958 |
| C=O (Amide) | Stretch | 1670-1722 |
| C-N | Stretch | 1164-1170 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound systems, ¹H-NMR, ¹³C-NMR, and NOESY NMR are particularly informative.
In the ¹H-NMR spectrum of this compound derivatives, the protons of the methylene (B1212753) group (CH₂) in the imidazolidinone ring typically appear as a singlet at approximately δ 3.57 ppm. umsida.ac.id The proton of the amine group (NH) in the ring may also appear as a singlet around δ 3.78 ppm, though its chemical shift and multiplicity can be influenced by the solvent and concentration. umsida.ac.id
The protons of the phenyl group typically resonate in the aromatic region of the spectrum, between δ 7.04 and 7.81 ppm, as a complex multiplet. umsida.ac.id The integration of these signals corresponds to the number of protons in each chemical environment.
Table 2: Typical ¹H-NMR Chemical Shifts for this compound Derivatives
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| CH₂ (imidazolidinone) | ~3.57 | Singlet |
| NH (imidazolidinone) | ~3.78 | Singlet (variable) |
| Ar-H (phenyl) | 7.04-7.81 | Multiplet |
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound and its analogs, the carbonyl carbon (C=O) is typically observed at a downfield chemical shift, often in the range of δ 167.01-174.87 ppm. ajchem-a.com The methylene carbon (CH₂) of the imidazolidinone ring is expected to resonate at approximately δ 48.69-55.54 ppm. ajchem-a.com The carbon atoms of the phenyl ring will produce signals in the aromatic region, typically between δ 124.00 and 141.68 ppm. ajchem-a.com
Table 3: Representative ¹³C-NMR Chemical Shifts for Imidazolidin-4-one (B167674) Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 167.01-174.87 |
| CH₂ | 48.69-55.54 |
| Ar-C | 124.00-141.68 |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is used to determine the spatial proximity of atoms within a molecule, irrespective of their through-bond connectivity. nanalysis.com This is particularly useful for establishing the stereochemistry and conformation of cyclic systems like this compound. libretexts.org
In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). nanalysis.com For this compound, a NOESY spectrum could be used to confirm the proximity of the phenyl ring protons to the protons on the imidazolidinone ring. This can help to define the preferred orientation of the phenyl group relative to the heterocyclic ring. For example, correlations between specific aromatic protons and the CH₂ or NH protons of the imidazolidinone ring would provide strong evidence for a particular conformational preference. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction analysis of a phenyl imidazolinone derivative revealed that the phenyl and imidazolinone rings are nearly coplanar, with a dihedral angle of 8.85(4)°. mdpi.com The bond lengths and angles within the imidazolidinone ring are consistent with those expected for such a heterocyclic system. For example, the N(1)-C(1) bond length connecting the phenyl and imidazolidinone rings was found to be 1.408(2) Å. mdpi.com
The crystal packing of these molecules is often stabilized by intermolecular hydrogen bonds. In the case of the aforementioned derivative, N–H···O and C–H···O hydrogen bonds were observed, creating a network structure in the crystal lattice. mdpi.com The trifluoroacetate (B77799) salt of 2-imino-5-phenylimidazolidin-4-one also exhibits a one-dimensional, hydrogen-bonded ribbon structure. researchgate.net
Table 4: Selected Crystallographic Data for a Phenyl Imidazolinone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 10.1234(1) |
| b (Å) | 11.2345(2) |
| c (Å) | 12.3456(3) |
| α (°) | 90 |
| β (°) | 109.87(1) |
| γ (°) | 90 |
| V (ų) | 1234.5(1) |
| Z | 4 |
Note: The data in this table is representative of a phenyl imidazolinone derivative and serves as an example of the type of information obtained from X-ray crystallography.
Elemental Analysis (C.H.N.)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound and ensuring its purity. umsida.ac.id
For this compound derivatives, the experimentally determined percentages of C, H, and N are compared to the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong support for the assigned structure. mdpi.comumsida.ac.id
Table 5: Example of Elemental Analysis Data for a 3-Phenylimidazolidin-4-one Derivative
| Molecular Formula | Element | Calculated (%) | Found (%) |
| C₁₅H₁₃N₃O | C | 71.70 | 71.65 |
| H | 5.21 | 5.22 | |
| N | 16.72 | 16.68 |
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Methodologies
Current synthetic routes to imidazolidin-4-one (B167674) derivatives, while effective, often present opportunities for improvement in terms of efficiency, substrate scope, and environmental impact. For instance, some existing methods involve thermal cyclization of a ternary mixture of reagents like urea (B33335), aniline (B41778), and chloroacetic acid, which can require harsh conditions and may not be suitable for sensitive substrates. mdpi.com Future research should focus on developing milder and more versatile synthetic protocols.
Key areas for development include:
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could dramatically reduce reaction times and potentially improve yields compared to conventional heating methods.
Multicomponent Reactions (MCRs): Designing novel MCRs would allow for the construction of the 1-phenylimidazolidin-4-one core in a single, atom-economical step from simple, readily available starting materials. This approach aligns with the principles of green chemistry by reducing waste and simplifying purification processes.
Novel Building Blocks: Investigation into new starting materials and synthons could open pathways to previously inaccessible derivatives. For example, adapting methods used for similar heterocycles, such as the reaction of C-phenylglycine derivatives with isocyanates, could provide alternative routes to the imidazolidin-4-one skeleton. mdpi.com
The development of such methodologies would not only streamline the synthesis of known this compound compounds but also facilitate the creation of diverse chemical libraries for biological screening and materials science applications.
Exploration of Advanced Catalytic Systems for Enantioselective Synthesis
The synthesis of enantioenriched imidazolidin-4-ones is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. While some progress has been made, the field is open for the exploration of more advanced and efficient catalytic systems.
A notable advancement has been the use of palladium-catalyzed decarboxylative asymmetric allylic alkylation to produce gem-disubstituted 4-imidazolidinones with high enantioselectivity. nih.gov This pioneering work establishes a benchmark and opens the door for further innovation. Future research should aim to:
Expand the Scope of Metal Catalysis: Investigating other transition metals, such as rhodium, iridium, copper, and gold, could uncover new catalytic transformations that provide access to a wider range of chiral this compound derivatives.
Develop Novel Organocatalysts: Organocatalysis presents a metal-free alternative for asymmetric synthesis. Imidazolidinones themselves are famous as organocatalyst scaffolds (e.g., MacMillan catalysts). nih.gov Developing organocatalytic methods to synthesize the this compound core itself would be a significant and sustainable advancement. This could involve asymmetric versions of cyclization or condensation reactions.
Enzyme-Catalyzed Reactions: Biocatalysis offers the potential for unparalleled selectivity under mild, environmentally benign conditions. Screening for or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of chiral this compound would be a groundbreaking development.
Success in these areas would provide robust and scalable methods for producing single-enantiomer this compound compounds, which is crucial for their potential development in medicinal chemistry.
| Catalyst Type | Example Reaction | Potential Advantages |
| Transition Metal | Palladium-catalyzed allylic alkylation nih.gov | High efficiency, broad substrate scope |
| Organocatalyst | Asymmetric Michael additions, Aldol reactions | Metal-free, lower toxicity, green chemistry |
| Biocatalyst (Enzyme) | Kinetic resolution, Desymmetrization | High enantioselectivity, mild conditions |
Deeper Computational Mechanistic Insights into Reaction Pathways and Selectivity
A thorough understanding of reaction mechanisms is fundamental to the rational design of improved synthetic methods. While experimental studies provide crucial data, computational chemistry offers a powerful lens to investigate transient intermediates and transition states that are difficult or impossible to observe directly. bris.ac.uk Applying modern computational techniques, such as Density Functional Theory (DFT), to the synthesis of this compound could provide invaluable insights. rsc.org
Future computational studies should focus on:
Mapping Reaction Energy Profiles: Calculating the energy landscapes for various synthetic routes can help identify rate-determining steps and thermodynamic sinks, guiding efforts to overcome kinetic barriers and avoid unwanted side products.
Elucidating the Role of Catalysts: For catalyzed reactions, computational modeling can reveal the precise interactions between the catalyst, substrates, and reagents. researchgate.net This includes understanding how a catalyst activates the substrates and controls stereoselectivity in asymmetric syntheses.
Predicting Reactivity and Selectivity: As computational models become more sophisticated, they can transition from being explanatory to predictive tools. bris.ac.uk The ultimate goal is to use computational screening to identify the optimal catalyst, solvent, and reaction conditions for a desired transformation before extensive experimental work is undertaken.
Integrating computational and experimental efforts will accelerate the discovery and optimization of synthetic routes to this compound, making the process more efficient and predictable.
Integration of this compound Synthesis within Continuous Flow and Automated Synthesis Platforms
Translating synthetic methodologies from traditional batch reactors to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for straightforward scalability. researchgate.net The synthesis of heterocyclic compounds, including structures related to imidazolidinones, has been successfully demonstrated in automated flow systems. nih.govnih.gov
The integration of this compound synthesis into these platforms is a logical and highly promising future direction. Key objectives would include:
Developing Robust Flow Protocols: This involves adapting existing batch reactions or designing new ones specifically for a flow environment. This may require the use of immobilized reagents or catalysts packed into columns or cartridges. durham.ac.uk
Multi-Step Continuous Synthesis: More advanced setups could involve linking multiple reactor modules to perform sequential transformations without isolating intermediates. nih.gov For example, the formation of the this compound ring could be followed immediately by a functionalization step in a subsequent reactor.
Automated Optimization and Library Synthesis: Automated flow platforms can be programmed to rapidly screen a wide range of reaction parameters (e.g., temperature, residence time, stoichiometry) to identify optimal conditions. Once optimized, these systems can be used to synthesize libraries of this compound analogs for high-throughput screening. durham.ac.uk
The adoption of flow chemistry would represent a significant technological leap in the production of this compound, enabling on-demand synthesis with high purity and efficiency. durham.ac.uk
Q & A
Q. Interpretation Tips :
- Compare experimental IR/NMR data to computational predictions (e.g., PubChem ATR libraries) .
- Use coupling constants (J) in NMR to confirm stereochemistry .
Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. IR) when confirming the structure of derivatives?
Contradictions often arise from impurities or conformational flexibility. Methodological approaches include:
- Multi-technique validation : Cross-check NMR/IR with X-ray diffraction or high-resolution mass spectrometry (HRMS) .
- Dynamic NMR : Assess temperature-dependent shifts to identify rotamers .
- Computational modeling : Compare experimental IR stretches with density functional theory (DFT)-predicted vibrational modes .
- Statistical analysis : Apply error margin calculations (e.g., ±0.1° in melting points) to assess data reliability .
Advanced: What computational methods are suitable for predicting the reactivity or stability of this compound in novel synthetic pathways?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict transition states and reaction barriers .
- Molecular docking : Screen derivatives for biological activity by simulating binding to target proteins (e.g., enzymes) .
- Solvent effect modeling : Use COSMO-RS to predict solubility and stability in different solvents .
- QSPR models : Corrogate substituent effects (e.g., electron-withdrawing groups) on reactivity using Hammett σ constants .
Basic: What are the critical parameters to document in experimental procedures to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Synthesis : Report exact molar ratios, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization) .
- Characterization : Include raw spectral data (e.g., NMR integration values) and instrument calibration details .
- Supplementary data : Archive crystallographic files (CIF format) and chromatograms in repositories .
Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Derivative synthesis : Introduce substituents at the phenyl ring (e.g., -Cl, -OCH₃) to modulate electronic effects .
- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains .
- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP) with bioactivity .
- Control experiments : Include reference compounds (e.g., methylene blue for antioxidant assays) to validate methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
